2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

説明

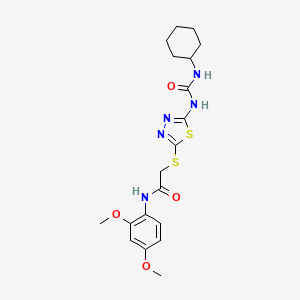

This compound is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a 3-cyclohexylureido group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,4-dimethoxyphenyl group, contributing to its lipophilic and electron-rich aromatic profile.

特性

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S2/c1-27-13-8-9-14(15(10-13)28-2)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMABKIFDVDATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Industrial Production Methods

The industrial production of this compound is likely to be optimized for scalability and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis procedures, and rigorous quality control measures to ensure high yields and purity of the final product.

化学反応の分析

Common Reagents and Conditions Used

For oxidation reactions, common reagents such as potassium permanganate or chromium trioxide may be employed. Reduction reactions might involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon. Substitution reactions could be facilitated by reagents like sodium hydride or various alkyl halides.

Major Products Formed from These Reactions

The major products formed depend on the specific reactions undergone by the compound. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions often result in the modification of the thiadiazole or acetamide groups, leading to a variety of substituted derivatives.

科学的研究の応用

In chemistry, 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide serves as a versatile building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with various biomolecules and its potential role as a probe for biological pathways. In medicine, the compound's pharmacological properties are of particular interest, potentially offering therapeutic benefits in areas such as anti-inflammatory, antimicrobial, or anticancer treatments. Industry-wise, this compound could be employed in the development of new materials with specialized properties, such as enhanced conductivity or unique structural characteristics.

作用機序

The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in the compound's observed effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

類似化合物との比較

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Melting Points: Higher melting points (e.g., 266–270°C in ) correlate with rigid aromatic substituents (e.g., triazinoquinazolinyl), whereas flexible alkyl/cyclohexyl groups (as in the target compound) may lower melting points.

- Molecular Weight : The target compound’s molecular weight (~508.6) aligns with analogs bearing bulky substituents (e.g., 4.8 at ~534.6 ).

Table 2: Comparative Bioactivity Profiles

Key Observations :

- Akt Inhibition : Nitrophenyl-substituted analogs (e.g., compound 3 in ) show >90% Akt inhibition, suggesting electron-withdrawing groups enhance kinase binding.

- Anticancer Potency: The fluorophenoxy derivative 7d ( ) exhibits significant cytotoxicity (IC50 = 1.8 µM), highlighting the role of halogenated aryl groups in antiproliferative activity.

Key Observations :

- Method Optimization: Method A in achieves higher yields (89.4%) for triazinoquinazolinyl derivatives, while reflux with amines ( ) provides moderate-to-high yields (72–88%).

- Challenges : Bulky substituents (e.g., cyclohexylureido in the target compound) may reduce yields due to steric hindrance during coupling reactions.

Spectroscopic and Analytical Data

- NMR Trends :

- Mass Spectrometry : Molecular ion peaks for analogs (e.g., 456.44 in ) align closely with calculated values, supporting structural fidelity.

生物活性

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization to form the thiadiazole nucleus.

- Ureido Substitution : The cyclohexylureido group is introduced at the C-5 position of the thiadiazole ring.

- Acetamide Formation : Finally, the acetamide moiety is added to complete the structure.

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Various studies have evaluated its efficacy against different cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

- A549 (Lung Cancer) : Similar promising results were observed in A549 cells, suggesting a broad-spectrum anticancer potential.

Table 1 summarizes the cytotoxic activities of related thiadiazole derivatives:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.084 ± 0.020 | |

| Compound B | A549 | 0.034 ± 0.008 | |

| Compound C | MCF-7 | 0.28 | |

| Compound D | A549 | 0.52 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Aromatase : Some derivatives have shown aromatase inhibitory activity, crucial for estrogen-dependent cancers.

- Induction of Apoptosis : Studies suggest that thiadiazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:

- Study on MCF-7 Cells : A derivative similar to our compound demonstrated a strong inhibitory effect on MCF-7 cells with a notable reduction in cell viability compared to controls.

- In Vivo Models : Animal models treated with thiadiazole derivatives showed reduced tumor growth rates and improved survival rates compared to untreated groups.

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for thioether formation .

- Purity monitoring : Use TLC (hexane:ethyl acetate, 3:1) and HPLC to track intermediates .

Q. Methodological Solutions :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate consistent IC₅₀ values .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .

What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

Q. Experimental Design Considerations

- In vitro :

- Cancer : NCI-60 cell panel for broad cytotoxicity screening .

- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

- In vivo :

- Xenograft models : Subcutaneous tumor implants in nude mice for pharmacokinetics (e.g., t₁/₂, Cₘₐₓ) .

- Toxicology : OECD Guideline 423 for acute oral toxicity in rats .

Q. Key Parameters :

- Dosing : 10–50 mg/kg (oral) for bioavailability studies .

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites .

What spectroscopic techniques confirm the compound’s structure, and how are data interpreted?

Q. Structural Characterization

- ¹H/¹³C NMR :

- Thiadiazole protons: δ 7.8–8.2 ppm (singlet, 2H) .

- Cyclohexyl ureido NH: δ 6.2–6.5 ppm (broad) .

- HRMS : Exact mass calculation for C₂₁H₂₅N₅O₄S₂ (M+H⁺: 500.1423) .

- IR : Stretching vibrations for C=O (1680 cm⁻¹) and S–S (510 cm⁻¹) .

Q. Validation Workflow :

Compare experimental NMR with simulated spectra (ChemDraw).

Confirm molecular ion via HRMS with <2 ppm error .

What strategies enhance bioactivity through structural modifications?

Q. Advanced Derivative Design

- Functional group substitution :

- Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to improve target binding .

- Introduce heterocycles (e.g., pyridine) to modulate solubility .

- SAR Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。